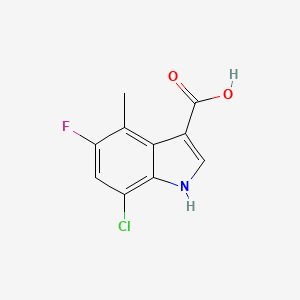

7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid

CAS No.:

Cat. No.: VC15961655

Molecular Formula: C10H7ClFNO2

Molecular Weight: 227.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7ClFNO2 |

|---|---|

| Molecular Weight | 227.62 g/mol |

| IUPAC Name | 7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H7ClFNO2/c1-4-7(12)2-6(11)9-8(4)5(3-13-9)10(14)15/h2-3,13H,1H3,(H,14,15) |

| Standard InChI Key | DSEMKMHGQZYZHH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=CNC2=C(C=C1F)Cl)C(=O)O |

Introduction

Chemical Identity and Structural Features

The IUPAC name of this compound, 7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid, reflects its structural configuration. The indole nucleus is substituted with chlorine at position 7, fluorine at position 5, and a methyl group at position 4, while a carboxylic acid functional group is attached to position 3 . The SMILES notation for the compound is CC1=C2C(=CNC2=C(C=C1F)Cl)C(=O)O, and its InChIKey is DSEMKMHGQZYZHH-UHFFFAOYSA-N .

Key Structural Characteristics:

-

Halogen Substitutions: Chlorine and fluorine atoms at positions 7 and 5, respectively, enhance electronegativity and influence molecular interactions.

-

Methyl Group: The methyl substituent at position 4 contributes to steric effects and lipophilicity.

-

Carboxylic Acid Moiety: The -COOH group at position 3 enables hydrogen bonding and salt formation, critical for solubility and binding affinity.

Physicochemical Properties

The compound’s properties are derived from computational and experimental data :

| Property | Value |

|---|---|

| Molecular Weight | 227.62 g/mol |

| XLogP3-AA | 2.7 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface | 53.1 Ų |

| Monoisotopic Mass | 227.0149343 Da |

The relatively high XLogP3-AA value (2.7) indicates moderate lipophilicity, suggesting potential membrane permeability. The topological polar surface area (53.1 Ų) aligns with compounds capable of moderate solubility in aqueous environments .

Synthesis and Production

-

Electrophilic Substitution: Introduction of halogens using agents like or .

-

Friedel-Crafts Alkylation: For methyl group incorporation.

-

Carboxylic Acid Functionalization: Achieved through oxidation or hydrolysis of ester precursors .

Industrial-scale production may employ continuous flow reactors to optimize yield and purity, though specific methodologies for this compound remain undocumented in publicly available sources .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume